molecular formula C9H15NO2 B12530221 (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid CAS No. 729556-25-6

(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid

Cat. No.: B12530221
CAS No.: 729556-25-6
M. Wt: 169.22 g/mol
InChI Key: WSMBEQKQQASPPL-GJMOJQLCSA-N
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Description

(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid is a chiral compound with a unique bicyclic structure It is a derivative of isoindole and features a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid typically involves the hydrogenation of isoindole derivatives under specific conditions. One common method includes the catalytic hydrogenation of isoindole in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction proceeds through the reduction of the double bonds in the isoindole ring system, leading to the formation of the octahydro derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be further reduced to form fully saturated derivatives. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation, using reagents like alcohols or amines in the presence of catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Alcohols, amines, catalysts like sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC)

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Fully saturated derivatives

    Substitution: Esters, amides

Scientific Research Applications

(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the bicyclic structure can provide steric interactions that enhance binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    Octahydroisoquinoline: Another bicyclic compound with similar hydrogenation properties.

    Tetrahydroisoquinoline: A partially saturated derivative of isoquinoline with different reactivity.

    Piperidine: A six-membered nitrogen-containing ring with similar reduction and substitution reactions.

Uniqueness: (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group. This combination allows for distinct reactivity and interactions compared to other similar compounds. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.

Properties

CAS No.

729556-25-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(1R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m1/s1

InChI Key

WSMBEQKQQASPPL-GJMOJQLCSA-N

Isomeric SMILES

C1CC[C@H]2[C@H](C1)CN[C@H]2C(=O)O

Canonical SMILES

C1CCC2C(C1)CNC2C(=O)O

Origin of Product

United States

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